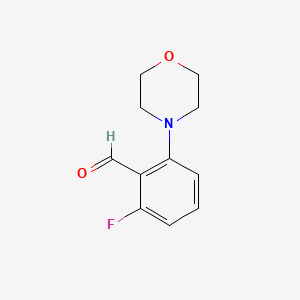

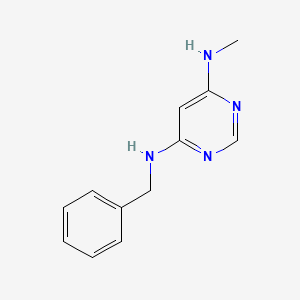

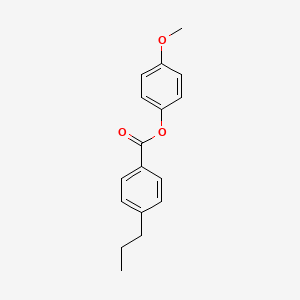

![molecular formula C13H25NO4 B1370280 2-[(Tert-Butoxycarbonyl)amino]octansäure CAS No. 14676-00-7](/img/structure/B1370280.png)

2-[(Tert-Butoxycarbonyl)amino]octansäure

Übersicht

Beschreibung

“2-[(Tert-butoxycarbonyl)amino]octanoic acid” is a derivative of octanoic acid where an amino group is attached to the second carbon atom. This amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of Boc-protected amino acids, such as “2-[(Tert-butoxycarbonyl)amino]octanoic acid”, involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is C9H17NO4 . The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available .Chemical Reactions Analysis

Boc-protected amino acids have been used in peptide synthesis . For example, they have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

The molecular weight of “2-[(Tert-butoxycarbonyl)amino]octanoic acid” is 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-[(Tert-Butoxycarbonyl)amino]octansäure

This compound, oft abgekürzt als Boc-Amino-Octansäure, ist eine geschützte Form der Aminosäure, die in der Peptidsynthese und anderen Bereichen der organischen Chemie weit verbreitet ist. Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung.

Peptidsynthese

Boc-Amino-Octansäure: dient als Baustein bei der Synthese von Peptiden. Die tert-Butoxycarbonyl (Boc)-Gruppe schützt die Aminofunktionalität während der Kupplung von Aminosäuren zur Bildung von Peptiden. Dieser Schutz ist entscheidend, um ungewollte Nebenreaktionen zu verhindern und die korrekte Reihenfolge der Aminosäuren in der endgültigen Peptidkette zu gewährleisten .

Bildung ionischer Flüssigkeiten

Die Verbindung wird verwendet, um Boc-geschützte Aminosäure-ionische Flüssigkeiten (Boc-AAILs) zu erzeugen. Diese ionischen Flüssigkeiten sind in der organischen Synthese wertvoll und dienen als Lösungsmittel oder Reagenzien, die eine große Bandbreite an Materialien lösen, Reaktionsraten verbessern und Produktausbeuten steigern können. Sie sind besonders nützlich bei der Synthese von Dipeptiden und bieten eine kontrollierte Umgebung für die Peptidbindungsbildung .

Wirkmechanismus

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives , which are known to interact with various targets in the body.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is a commonly used protective group for amino groups in peptide synthesis . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It’s deprotected under acidic conditions commonly with trifluoroacetic acid .

Biochemical Pathways

Boc-protected amino acids have been used in the synthesis of peptides , suggesting that they may play a role in protein synthesis and related biochemical pathways.

Result of Action

Boc-protected amino acids have been used in peptide synthesis , suggesting that they may play a role in the formation of proteins and peptides in the body.

Action Environment

It’s known that boc-protected amino acids are stable under basic hydrolysis conditions and catalytic reduction conditions . They are also inert against various nucleophiles , suggesting that they may be stable in a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

2-[(Tert-butoxycarbonyl)amino]octanoic acid plays a crucial role in various biochemical reactions. It is often used as a building block in peptide synthesis due to its ability to form stable amide bonds. This compound interacts with several enzymes and proteins, including peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions is primarily based on the compound’s ability to act as a substrate or inhibitor, depending on the specific enzyme involved .

Cellular Effects

The effects of 2-[(Tert-butoxycarbonyl)amino]octanoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-[(Tert-butoxycarbonyl)amino]octanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-[(Tert-butoxycarbonyl)amino]octanoic acid can influence gene expression by interacting with DNA-binding proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of 2-[(Tert-butoxycarbonyl)amino]octanoic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cellular processes, while long-term exposure can result in more sustained effects, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-[(Tert-butoxycarbonyl)amino]octanoic acid in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

2-[(Tert-butoxycarbonyl)amino]octanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active amino acid. This compound can also interact with cofactors such as coenzyme A and NADH, influencing metabolic flux and altering metabolite levels. These interactions play a crucial role in regulating cellular metabolism and maintaining homeostasis .

Transport and Distribution

The transport and distribution of 2-[(Tert-butoxycarbonyl)amino]octanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, such as the cytoplasm and nucleus. Additionally, the compound’s distribution can be influenced by its interactions with cellular membranes and other structural components, affecting its accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of 2-[(Tert-butoxycarbonyl)amino]octanoic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it can modulate gene expression and other nuclear processes .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJIJHNIIQRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617926 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14676-00-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

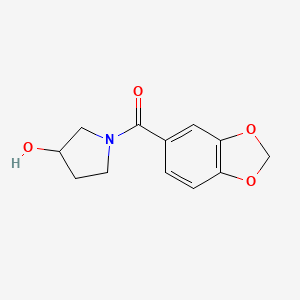

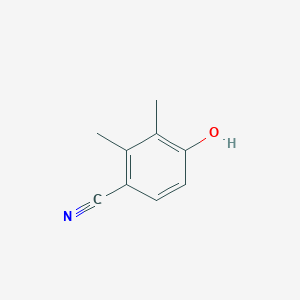

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)

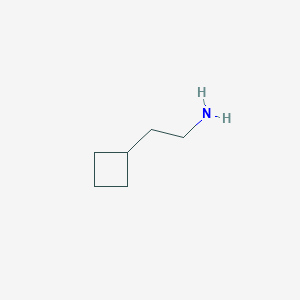

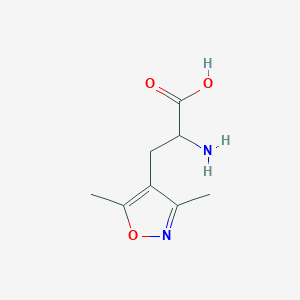

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

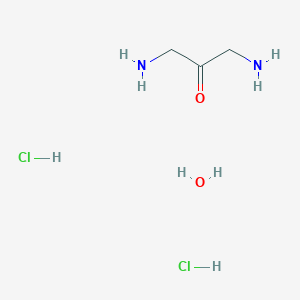

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)

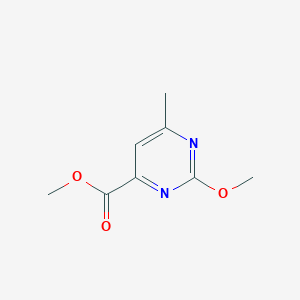

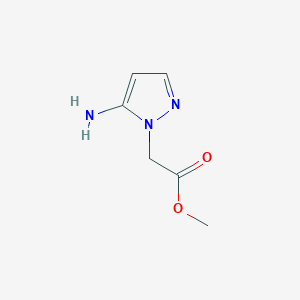

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)